molecular formula C12H18O B13803476 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl

4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl

Cat. No.: B13803476
M. Wt: 178.27 g/mol
InChI Key: JPUCFBUQBMPIGY-FEQGKNJQSA-N
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Description

4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl is a complex organic compound with the molecular formula C12H18O It is characterized by a tricyclic structure that includes a methano bridge and multiple hydrogenated rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl involves multiple steps, typically starting with the preparation of the core tricyclic structure. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, aldehydes, and further hydrogenated compounds .

Scientific Research Applications

4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-2(or 3),4-dimethyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing various biochemical pathways. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(1S,7R)-5,9-dimethyltricyclo[5.2.1.02,6]dec-4-en-8-ol

InChI

InChI=1S/C12H18O/c1-6-3-4-8-9-5-10(11(6)8)12(13)7(9)2/h3,7-13H,4-5H2,1-2H3/t7?,8?,9-,10-,11?,12?/m1/s1

InChI Key

JPUCFBUQBMPIGY-FEQGKNJQSA-N

Isomeric SMILES

CC1[C@H]2C[C@@H](C1O)C3C2CC=C3C

Canonical SMILES

CC1C2CC(C1O)C3C2CC=C3C

Origin of Product

United States

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